

# Spectroscopic Data of Pyrazine-2-carbonyl chloride: A Technical Guide

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## Compound of Interest

Compound Name:	Pyrazine-2-carbonyl chloride
CAS No.:	19847-10-0
Cat. No.:	B1360121

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## Introduction

**Pyrazine-2-carbonyl chloride** is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its utility as a pharmaceutical intermediate is well-documented, serving as a precursor in the synthesis of complex molecules, including inhibitors for enzymes like the 26S proteasome, which is relevant in cancer therapy[1]. The precise structure and purity of this reagent are paramount for the successful synthesis of target molecules. Therefore, a thorough characterization using modern spectroscopic techniques is not merely a procedural step but a cornerstone of quality control and synthetic validation.

This guide provides an in-depth analysis of the spectroscopic data for **Pyrazine-2-carbonyl chloride** (CAS No: 19847-10-0[2]), covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The objective is to offer a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and utilize this compound. We will delve into the interpretation of spectra, grounded in the fundamental principles of chemical structure and reactivity, and provide field-proven protocols for data acquisition.

Molecular Identity:

- Chemical Name: **Pyrazine-2-carbonyl chloride**<sup>[3]</sup>
- Molecular Formula: C<sub>5</sub>H<sub>3</sub>ClN<sub>2</sub>O<sup>[2][3]</sup>
- Molecular Weight: 142.54 g/mol <sup>[2][3]</sup>

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- Structure:

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For **Pyrazine-2-carbonyl chloride**, both <sup>1</sup>H and <sup>13</sup>C NMR provide unambiguous confirmation of its constitution.

### <sup>1</sup>H NMR Analysis

The <sup>1</sup>H NMR spectrum of **Pyrazine-2-carbonyl chloride** is characterized by three distinct signals corresponding to the three protons on the pyrazine ring. The electron-withdrawing nature of the two nitrogen atoms and the adjacent carbonyl chloride group significantly deshields these aromatic protons, causing them to resonate at high chemical shifts (downfield).

- Expected Chemical Shifts (δ): The protons on the pyrazine ring typically appear in the range of 8.7 to 9.3 ppm. Based on the structure, we expect three signals in the aromatic region. The proton ortho to the carbonyl group (H6) is expected to be the most deshielded, followed by the proton para to the carbonyl group (H3), and finally the proton meta (H5).
  - H3: ~9.2 ppm (singlet or narrow doublet)
  - H5: ~8.8 ppm (doublet)
  - H6: ~8.9 ppm (doublet)

- **Causality of Shifts:** The electronegative nitrogen atoms withdraw electron density from the ring, reducing the shielding of the protons. The carbonyl chloride group further enhances this effect through its inductive and mesomeric electron-withdrawing properties. The precise chemical shifts are influenced by the solvent used for analysis.
- **Splitting Patterns (Multiplicity):** The coupling between adjacent protons (vicinal coupling) leads to splitting of the signals. H5 and H6 will appear as doublets due to coupling with each other. H3 may appear as a singlet or a finely split doublet depending on the resolution and its smaller coupling constant with H5.

## <sup>13</sup>C NMR Analysis

The <sup>13</sup>C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom.

- **Expected Chemical Shifts (δ):**
  - **Carbonyl Carbon (C=O):** The carbonyl carbon of an acid chloride is highly deshielded and typically appears in the range of 160-180 ppm[4][5]. For **Pyrazine-2-carbonyl chloride**, this peak is expected around ~165 ppm.
  - **Pyrazine Ring Carbons:** The carbons of the pyrazine ring are also deshielded and are expected in the aromatic region, typically between 140-150 ppm. Due to the influence of the substituents, four distinct signals are expected for the five carbons in the molecule.

## Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

- **Sample Preparation:**
  - Accurately weigh 10-20 mg of **Pyrazine-2-carbonyl chloride**. [6] Note: The compound is moisture-sensitive and reacts with water; handle under an inert atmosphere (e.g., in a glovebox)[7].
  - Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>, or DMSO-d<sub>6</sub>) in a clean, dry 5 mm NMR tube[6][8]. Chloroform-d (CDCl<sub>3</sub>) is a common choice but can be acidic, potentially causing decomposition of sensitive compounds[6].

- Ensure the sample is fully dissolved to avoid poor line shapes. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette[8].
- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Lock onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak.
- Data Acquisition:
  - Acquire a standard  $^1\text{H}$  NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of  $^{13}\text{C}$ [8].
- Data Processing:
  - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS)[9].

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. For **Pyrazine-2-carbonyl chloride**, the most prominent features are related to the acid chloride and the aromatic pyrazine ring.

## Functional Group Analysis

- C=O Stretch (Acid Chloride): The most characteristic absorption will be a very strong and sharp band corresponding to the carbonyl (C=O) stretch of the acid chloride. This peak is

found at a high frequency, typically in the range of 1770-1815  $\text{cm}^{-1}$ [4][10][11]. The high frequency is due to the strong electron-withdrawing effect of the chlorine atom, which strengthens and shortens the C=O bond[4][5]. For aromatic acid chlorides, this band is often observed around 1770  $\text{cm}^{-1}$ [4][5].

- **Aromatic C=N and C=C Stretches:** The pyrazine ring will exhibit several bands in the region of 1400-1600  $\text{cm}^{-1}$  corresponding to the stretching vibrations of the C=N and C=C double bonds within the aromatic system[12].
- **Aromatic C-H Stretches:** Look for medium to weak bands above 3000  $\text{cm}^{-1}$ , which are characteristic of C-H stretching vibrations in aromatic rings[13].
- **C-Cl Stretch:** A C-Cl stretching band is expected in the fingerprint region, typically between 550-730  $\text{cm}^{-1}$ [10].

## Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a common, convenient technique for solid samples.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum in the absence of the sample. This is a critical self-validating step to subtract atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) and instrument-related absorptions.
- **Sample Application:** Place a small amount of the solid **Pyrazine-2-carbonyl chloride** powder directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.
- **Data Processing:** The software automatically performs a background subtraction. Label the significant peaks corresponding to the key functional groups.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.

## Molecular Ion and Fragmentation

- Molecular Ion ( $M^+$ ): Using a soft ionization technique like Electron Ionization (EI), a distinct molecular ion peak should be observed. **Pyrazine-2-carbonyl chloride** has a molecular weight of 142.54 g/mol [2]. Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster:
  - $M^+$  peak at  $m/z$  142: Corresponding to the molecule containing the  $^{35}\text{Cl}$  isotope.
  - $M+2$  peak at  $m/z$  144: Corresponding to the molecule containing the  $^{37}\text{Cl}$  isotope. The relative intensity of the  $M+2$  peak will be approximately one-third that of the  $M^+$  peak, reflecting the natural abundance of the chlorine isotopes.
- Key Fragmentation Pathways: Under EI conditions, the molecular ion is energetically unstable and will fragment[14].
  - Loss of  $\text{Cl}\cdot$ : The most likely initial fragmentation is the cleavage of the C-Cl bond to lose a chlorine radical ( $\text{Cl}\cdot$ ), resulting in a highly stable acylium ion. This would produce a prominent peak at  $m/z$  113 (142 - 29, incorrect calculation, should be  $142 - 35 = 107$ ). Let's re-evaluate. The mass of Cl is  $\sim 35$ . So,  $142 - 35 = 107$ . The peak should be at  $m/z$  107. This acylium ion is often the base peak in the spectrum of acyl chlorides.
  - Loss of CO: The acylium ion ( $m/z$  107) can then lose a molecule of carbon monoxide (CO, 28 Da), leading to a fragment corresponding to the pyrazinyl cation at  $m/z$  79 ( $107 - 28$ ).
  - Pyrazine Ring Fragmentation: Further fragmentation of the pyrazine ring itself can occur, though these pathways are more complex[15][16].

## Experimental Protocol: GC-MS (EI)

- Sample Preparation: Prepare a dilute solution of **Pyrazine-2-carbonyl chloride** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrument Setup:
  - Set up the Gas Chromatograph (GC) with an appropriate column (e.g., a non-polar column like DB-5) and temperature program to ensure the compound elutes as a sharp peak.

- Set the Mass Spectrometer (MS) to scan a suitable mass range (e.g., m/z 40-200) in Electron Ionization (EI) mode.
- Data Acquisition: Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the GC inlet. The compound will be separated by the GC and then enter the MS for ionization and analysis.
- Data Analysis:
  - Examine the total ion chromatogram (TIC) to identify the peak corresponding to **Pyrazine-2-carbonyl chloride**.
  - Extract the mass spectrum for that peak.
  - Identify the molecular ion cluster ( $M^+$  and  $M+2$ ) to confirm the molecular weight and presence of chlorine.
  - Analyze the fragmentation pattern to identify key fragments (e.g.,  $[M-Cl]^+$ ,  $[M-Cl-CO]^+$ ) and compare them to the expected pathways.

## Integrated Spectroscopic Analysis

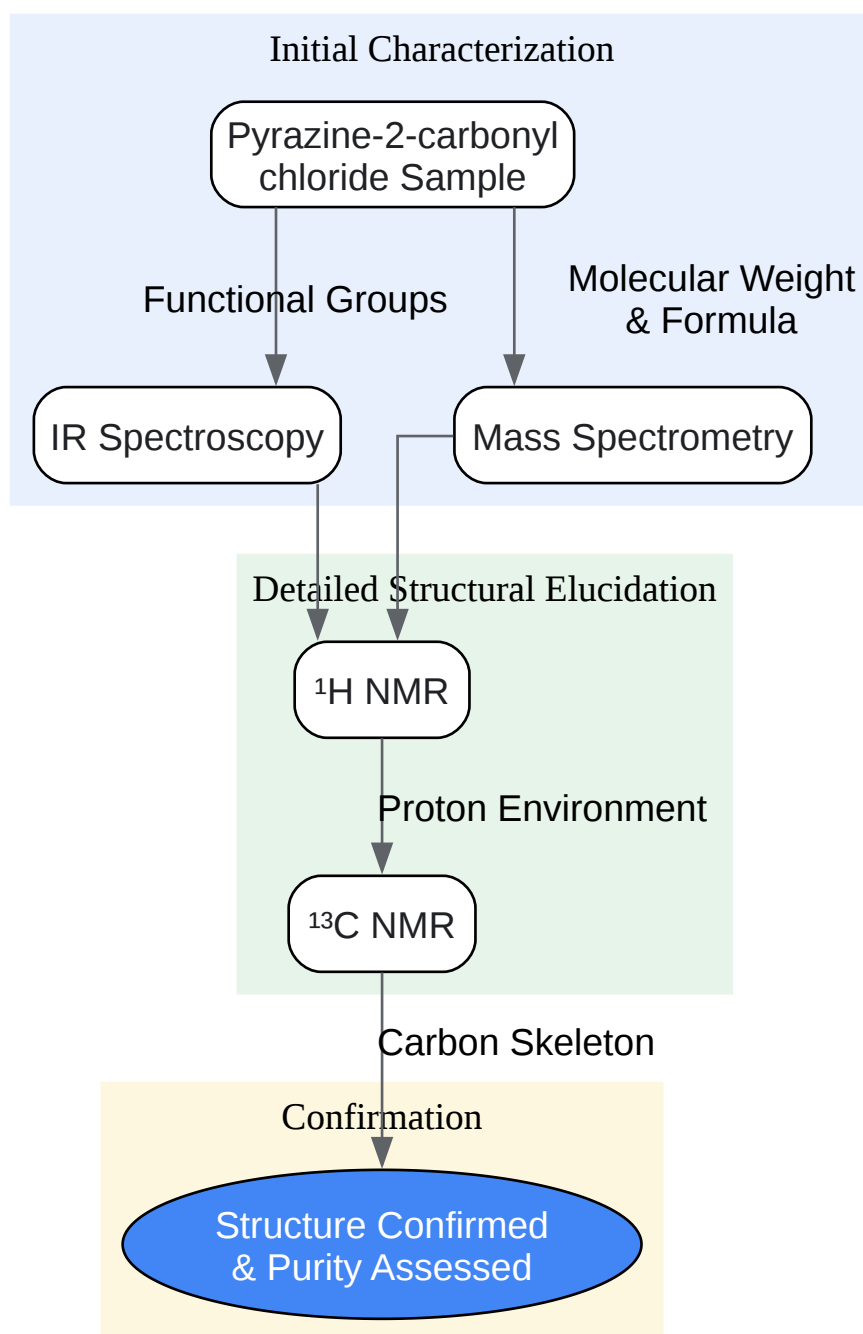
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.

## Summary of Spectroscopic Data

Technique	Feature	Expected Observation	Interpretation
<sup>1</sup> H NMR	Chemical Shift (δ)	3 signals between 8.7 - 9.3 ppm	3 aromatic protons on the pyrazine ring
Multiplicity	Doublets and/or singlet	Coupling between adjacent ring protons	
<sup>13</sup> C NMR	Carbonyl Shift (δ)	~165 ppm	Carbonyl carbon of the acid chloride
Aromatic Shifts (δ)	140 - 150 ppm	4 unique carbons of the pyrazine ring	
IR	C=O Stretch (ν)	Strong, sharp band at ~1770 cm <sup>-1</sup>	C=O bond of the aromatic acid chloride
Aromatic Stretches	Bands at 1400-1600 cm <sup>-1</sup> & >3000 cm <sup>-1</sup>	C=C/C=N and C-H bonds of the pyrazine ring	
MS	Molecular Ion (m/z)	142 and 144 (ratio ~3:1)	Molecular weight and presence of one Cl atom
Key Fragment (m/z)	107 ([M-Cl] <sup>+</sup> )	Formation of a stable acylium ion	
Key Fragment (m/z)	79 ([M-Cl-CO] <sup>+</sup> )	Loss of CO from the acylium ion	

## Workflow for Structural Confirmation

The logical flow of analysis ensures a comprehensive and efficient characterization of **Pyrazine-2-carbonyl chloride**.



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Caption: Workflow for the spectroscopic confirmation of **Pyrazine-2-carbonyl chloride**.

## Conclusion

The spectroscopic profile of **Pyrazine-2-carbonyl chloride** is distinct and readily interpretable. The combination of NMR, IR, and MS provides a robust analytical framework to confirm its

identity and assess its purity. The characteristic high-frequency C=O stretch in the IR, the downfield aromatic signals in the NMR, and the specific isotopic pattern and fragmentation in the MS all serve as reliable fingerprints for this important synthetic intermediate. Adherence to rigorous, self-validating experimental protocols is essential for obtaining high-quality data that researchers and developers can trust.

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